1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one
Beschreibung
This compound is a structurally complex heterocyclic molecule featuring fused benzothiazole, thiazolidine, thiophene, and pyrimidinone moieties. Its synthesis likely involves multi-step reactions, such as cyclocondensation of thioamides with α-halocarbonyl compounds or microwave-assisted coupling, as seen in analogous heterocyclic systems (e.g., thiazolo[4,5-d]pyrimidines and imidazo-thiadiazoles) . Structural characterization of such compounds typically employs NMR, IR, and mass spectrometry, with crystallographic refinement tools like SHELX ensuring precise molecular confirmation .
Eigenschaften
IUPAC Name |
12-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,5-dimethyl-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8-trien-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS4/c1-9-10(2)25-16-14(9)15(22)20-17-21(16)11(7-23-17)8-24-18-19-12-5-3-4-6-13(12)26-18/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQZFUBTILDNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N=C3N2C(CS3)CSC4=NC5=CC=CC=C5S4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3,2-a]thiopheno[3,2-e]pyrimidin-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. The presence of the benzothiazole moiety is significant as it is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.
Biological Activity
Recent studies have revealed a range of biological activities associated with this compound:
Anticancer Activity
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). In vitro assays indicate that it effectively reduces cell viability at micromolar concentrations (1-4 μM) by inducing apoptosis and causing cell cycle arrest .
- Mechanism of Action : The compound appears to exert its anticancer effects through the inhibition of critical signaling pathways involved in cell survival and proliferation. Specifically, it has been reported to inhibit the AKT and ERK pathways, which are often dysregulated in cancer cells .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action—targeting both cancer cells and inflammatory pathways—positions it as a potential candidate for dual-action cancer therapies .
Data Tables
| Biological Activity | Cell Line Tested | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Anticancer | A431 | 1, 2, 4 | Inhibition of proliferation |
| Anticancer | A549 | 1, 2, 4 | Induction of apoptosis |
| Anti-inflammatory | A431/A549 | 1, 2, 4 | Decrease in IL-6 and TNF-α levels |
Case Studies
In a recent study focusing on benzothiazole derivatives, the compound was part of a series designed to assess anticancer efficacy. The results indicated that modifications to the benzothiazole framework could enhance biological activity significantly. For instance:
- Case Study 1 : The derivative exhibited IC50 values indicating potent activity against non-small cell lung cancer cells.
- Case Study 2 : The compound was tested in vivo in animal models where it demonstrated significant tumor reduction compared to controls.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares core features with several classes of heterocycles:
- Thiazolo[4,5-d]pyrimidines (e.g., compound 19 in ): Both contain fused thiazole and pyrimidine rings, but the target compound incorporates a benzothiazole substituent and additional thiophene fusion, enhancing steric bulk and electronic diversity.
- Imidazo[2,1-b][1,3,4]thiadiazoles (): These lack the pyrimidinone ring but share sulfur-rich heterocyclic frameworks. The presence of naphthalene substituents in analogs may influence solubility and binding affinity.
- Thiazolidinones (): These feature a thiazolidin-4-one core but lack the fused thiophene-pyrimidinone system.
Pharmacological and Physicochemical Properties
- Bioactivity: Thiazolidinones in exhibit broad-spectrum antimicrobial and anti-inflammatory activity, attributed to the NCS fragment. The target compound’s benzothiazole group may enhance specificity toward bacterial enzymes or viral proteases .
- Solubility: Pyrimidinone and thiophene moieties likely improve aqueous solubility compared to purely aromatic systems (e.g., ’s naphthalene derivatives).
- Thermal Stability : Melting points for analogous compounds range from 215–245°C (), suggesting moderate stability under standard conditions.
Spectral Data Comparison
Vorbereitungsmethoden
Condensation of Thiourea Derivatives
The 6,7-dimethylthiopheno[3,2-e]pyrimidin-5-one intermediate is synthesized via cyclocondensation of 5-amino-4-methylthiophene-3-carboxylate with ethyl acetoacetate under acidic conditions. Key parameters:
| Parameter | Value | Source Citation |
|---|---|---|
| Catalyst | Polyphosphoric acid (PPA) | |
| Temperature | 120–130°C | |
| Reaction Time | 8–10 hours | |
| Yield | 68–72% |
Characterization data aligns with literature:
- FT-IR : 1715 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrimidine)
- ¹H NMR (400 MHz, CDCl₃) : δ 2.35 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 6.92 (s, 1H, thiophene-H)
Thiazolidino Ring Formation
Cyclization with Chloroacetic Acid
The thiazolidino[3,2-a]thiophene system is constructed via a modified TZD synthesis protocol:
- React thiopheno-pyrimidinone with chloroacetic acid in anhydrous ethanol
- Introduce thiourea derivative (1.2 equiv) under reflux
- Neutralize with NaHCO₃ to precipitate product
Optimized Conditions :
Mechanistic Insight :
The reaction proceeds through:
- Nucleophilic attack by sulfur on chloroacetic acid
- Intramolecular cyclization to form the thiazolidino ring
- Elimination of HCl and H₂O
Benzothiazol-2-ylthiomethyl Functionalization
Thiomethylation via Nucleophilic Substitution
The critical C-S bond formation employs 2-mercaptobenzothiazole and a bromomethyl intermediate:
Synthetic Protocol :
- Prepare bromomethyl-thiazolidino-thiopheno-pyrimidinone using NBS in CCl₄
- React with 2-mercaptobenzothiazole (1.5 equiv) in DMF
- Use K₂CO₃ (2 equiv) as base at 0–5°C
Characterization Data :
- HRMS (ESI-TOF) : [M+H]⁺ Calculated 512.0842, Found 512.0839
- ¹³C NMR (125 MHz, CDCl₃) : δ 169.8 (C=O), 152.3 (C=N), 126.7–141.2 (aromatic carbons)
Alternative Synthetic Pathways
One-Pot Multicomponent Approach
A streamlined method using microwave irradiation improves efficiency:
| Component | Quantity | Role |
|---|---|---|
| 5-Amino-thiophene carboxylate | 1.0 equiv | Core precursor |
| Ethyl acetoacetate | 1.2 equiv | Cyclizing agent |
| 2-Mercaptobenzothiazole | 1.5 equiv | Sulfur donor |
| DMF | 15 mL | Solvent |
| Microwave Power | 300 W | Energy source |
| Time | 35 minutes |
Advantages :
Challenges and Optimization Strategies
Regioselectivity in Cyclization Steps
The fusion of thiazolidino and pyrimidinone rings requires precise control:
Key Factors :
Stability of Thiomethyl Intermediate
The bromomethyl precursor degrades above 40°C:
Spectroscopic Characterization Summary
Composite Data for Target Compound :
| Technique | Key Signals | Interpretation |
|---|---|---|
| FT-IR | 1685 cm⁻¹ | Pyrimidinone C=O |
| 1592 cm⁻¹ | C=N (thiazolidino) | |
| ¹H NMR (CDCl₃) | δ 2.34 (s, 6H, CH₃) | 6,7-Dimethyl groups |
| δ 4.21 (t, 2H, SCH₂) | Thiomethyl linkage | |
| HRMS | m/z 512.0839 [M+H]⁺ | Confirms molecular formula |
Industrial-Scale Considerations
Solvent Recovery Systems
Batch processes using DMF require:
- Vacuum distillation units (80–85°C, 15 mmHg)
- Purity maintained at >99.5% for reuse
Waste Management
Neutralization of HCl byproducts:
- Use Ca(OH)₂ slurry (pH 7.0–7.5)
- Precipitated CaCl₂ recovered for industrial applications
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the fused thiazolidino-thiopheno-pyrimidinone scaffold?
- The synthesis of polyheterocyclic systems like this compound typically involves cyclocondensation reactions. For example, hydrazine derivatives (e.g., 1-(3,5-diphenylcyclohex-2-enylidene)hydrazine) can serve as intermediates for thiazolidinone formation via reaction with α-halogenated ketones or aldehydes . Key steps include Knoevenagel condensation with aromatic aldehydes to introduce arylidene substituents, which influence electronic properties and reactivity . Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., Et₃N) are critical for optimizing yields .
Q. How can spectroscopic techniques (IR, NMR, MS) validate the structure of this compound?
- IR spectroscopy identifies functional groups like C=O (1650–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹). ¹H-NMR distinguishes methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–8.2 ppm), while coupling patterns confirm fused-ring conformations . Mass spectrometry (e.g., molecular ion peaks at m/z ≥ 400) verifies molecular weight and fragmentation pathways, critical for confirming heterocyclic connectivity .
Q. What are the primary biological activities associated with structurally related thiazolidinone-pyrimidine hybrids?
- Analogous compounds exhibit antimicrobial, antitumor, and anti-inflammatory properties due to the N–C–S pharmacophore . For example, benzothiazole derivatives inhibit HIV-1 protease , while thiazolo-pyrimidines show cytotoxicity via intercalation with DNA . Initial screening should include in vitro assays against microbial strains (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How do substituents on the benzothiazole and thiopheno-pyrimidinone rings modulate reactivity and bioactivity?
- Electron-withdrawing groups (e.g., –NO₂, –Cl) on the benzothiazole ring enhance electrophilicity, facilitating nucleophilic attacks at the thiomethyl position . Methyl groups at C6/C7 increase steric hindrance, potentially reducing metabolic degradation . Computational studies (e.g., DFT) can predict charge distribution and HOMO-LUMO gaps to guide rational design .
Q. What strategies resolve contradictions in reported biological data for thiazolidinone derivatives?
- Discrepancies in activity may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) . Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and characterize intermediates via HPLC to rule out byproduct interference .
Q. How can environmental stability and degradation pathways of this compound be assessed?
- Conduct OECD 301/302 biodegradability tests in aqueous media under UV light. Monitor degradation products via LC-MS and predict pathways using software like EPI Suite . Thioether bonds are prone to oxidation, forming sulfoxides or sulfones, which may alter toxicity .
Methodological Considerations
Q. What experimental designs optimize reaction yields for multi-step syntheses?
- Use a split-plot design (randomized blocks with factorial arrangements) to test variables (temperature, solvent, catalyst load) . For example, vary reaction time (4–12 h) and temperature (60–100°C) in THF/DMF to identify optimal conditions for cyclization steps .
Q. How can computational tools enhance structure-activity relationship (SAR) studies?
- Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like DHFR or HIV-1 protease . Pair with QSAR models (e.g., CoMFA) using descriptors like logP, polar surface area, and H-bond acceptors to correlate substituent effects with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
